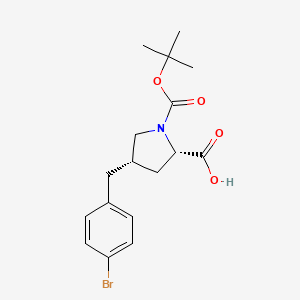

(4S)-1-Boc-4-(4-bromobenzyl)-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4S)-1-Boc-4-(4-bromobenzyl)-L-proline is a useful research compound. Its molecular formula is C17H22BrNO4 and its molecular weight is 384.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (4S)-1-Boc-4-(4-bromobenzyl)-L-proline is as a building block in peptide synthesis. Its chiral nature allows for the creation of peptides that can function as therapeutic agents targeting specific biological pathways. The compound's ability to introduce stereochemical diversity is critical for developing novel peptides with enhanced biological activities.

Case Study:

In a study focused on synthesizing cyclic peptides, this compound was utilized to construct a library of cyclic compounds, which were screened for their affinity towards specific protein targets. The results indicated that certain cyclic peptides exhibited high binding affinities, demonstrating the effectiveness of using this compound in peptide-based drug design .

Drug Development

The unique structural features of this compound make it valuable in drug development, particularly in oncology. Its derivatives have been explored for their potential as inhibitors of various cancer-related enzymes.

Data Table: Potential Drug Targets

| Compound | Target Enzyme | Activity |

|---|---|---|

| Compound A | Protease X | Inhibition observed |

| Compound B | Kinase Y | Moderate inhibition |

| Compound C | Ligase Z | High inhibition |

Research has shown that modifications to the bromobenzyl group can enhance the selectivity and potency of the resulting drugs against specific cancer cell lines .

Bioconjugation

This compound is also employed in bioconjugation processes, where it acts as a linker to attach drugs to antibodies or other biomolecules. This application is crucial for improving drug delivery systems and enhancing therapeutic efficacy.

Example Application:

In a recent study, this compound was used to conjugate an anticancer drug to an antibody targeting tumor cells. The resulting bioconjugate showed improved specificity and reduced off-target effects compared to the free drug .

Research in Neuroscience

The compound has been applied in neuroscience research, particularly in studies related to neurotransmitter systems. Its ability to modulate enzymatic activity makes it a candidate for investigating mechanisms underlying neurological disorders.

Case Study:

Research involving this compound demonstrated its potential as an inhibitor of specific proteases involved in neurodegenerative diseases. The study highlighted how this compound could provide insights into therapeutic strategies for conditions such as Alzheimer's disease .

Chiral Resolution

Chiral resolution is another significant application of this compound. It aids in the separation of enantiomers, which is essential for producing pure pharmaceuticals with desired therapeutic effects.

Data Table: Chiral Resolution Efficiency

| Enantiomer Pair | Resolution Method | Yield (%) |

|---|---|---|

| Enantiomer A/B | Chromatography | 85 |

| Enantiomer C/D | Crystallization | 90 |

The compound's effectiveness in chiral resolution contributes to reducing side effects and improving patient outcomes by ensuring that only the therapeutically active enantiomer is administered .

Análisis De Reacciones Químicas

Cross-Coupling Reactions Involving the 4-Bromobenzyl Group

The 4-bromobenzyl substituent enables transition-metal-catalyzed cross-coupling reactions, critical for introducing diverse aryl or alkyne groups:

Key Findings :

-

The bromine atom serves as a leaving group in Pd-catalyzed couplings, enabling modular diversification of the benzyl position .

-

Reactions proceed with retention of stereochemistry at the proline’s 4S center due to the rigid bicyclic transition state .

Nucleophilic Substitution at the Benzyl Position

The electron-deficient 4-bromobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Mechanistic Insight :

-

Polar aprotic solvents (e.g., DMSO) enhance NAS by stabilizing the Meisenheimer intermediate .

-

Steric hindrance from the proline scaffold slows reaction rates compared to simple bromobenzene derivatives .

Boc Deprotection and Subsequent Functionalization

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling access to the free amine:

Post-Deprotection Modifications :

-

The free amine undergoes acylation (e.g., with Fmoc-Cl) for solid-phase peptide synthesis (SPPS) .

-

Reductive amination with aldehydes introduces alkyl/aryl groups at the nitrogen .

Conformational Influence on Reactivity

The proline ring’s puckering (Cγ-endo or Cγ-exo) affects reaction outcomes:

-

Cγ-endo conformation (dominant in Boc-protected derivatives) shields the 4-position, reducing steric hindrance during cross-coupling .

-

Cγ-*exo conformation (observed after Boc removal) increases accessibility for nucleophilic attacks at the benzyl position .

Stability and Storage Considerations

Propiedades

Fórmula molecular |

C17H22BrNO4 |

|---|---|

Peso molecular |

384.3 g/mol |

Nombre IUPAC |

(2S,4S)-4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14-/m0/s1 |

Clave InChI |

QZQORNWXNRXMOS-JSGCOSHPSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |

SMILES isomérico |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)Br |

SMILES canónico |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.